1-(3-Bromophenyl)imidazolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of imidazolidin-2-ones, including derivatives similar to "1-(3-Bromophenyl)imidazolidin-2-one," can be achieved through various methods. A notable approach is the use of Pd-catalyzed carboamination reactions starting from N-allylureas, which are converted to imidazolidin-2-one products upon treatment with aryl bromides under catalytic conditions (Fritz, Wolfe, & Nakhla, 2006). This method allows for the generation of two bonds and up to two stereocenters, demonstrating a versatile route for the synthesis of substituted imidazolidin-2-ones.
Molecular Structure Analysis
The molecular structure of "1-(3-Bromophenyl)imidazolidin-2-one" and related compounds can be elucidated using various analytical techniques, including NMR, X-ray crystallography, and mass spectrometry. These methods provide detailed information on the compound's molecular framework, helping to understand its chemical behavior. For instance, X-ray diffraction studies have been used to determine the crystal structures of similar compounds, revealing the spatial arrangement of atoms within the molecule and the presence of intermolecular hydrogen bonds (Cyrański et al., 2001).
Chemical Reactions and Properties
Imidazolidin-2-ones undergo various chemical reactions that modify their structure and properties. For example, they can participate in Pd-catalyzed alkene carboamination reactions, leading to the formation of new C-C and C-N bonds and the introduction of stereocenters (Fritz & Wolfe, 2008). These reactions expand the utility of imidazolidin-2-ones in synthetic chemistry, enabling the creation of diverse molecular architectures.
Scientific Research Applications
Specific Scientific Field
Chemistry, specifically catalysis and organic synthesis .
Summary of the Application
Imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are used in the development of sustainable and efficient protocols for the synthesis of these heterocycles .
Methods of Application or Experimental Procedures
The review identifies four main approaches to imidazolidin-2-one derivatives :
Results or Outcomes
These methods have led to more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .
Use of 1-(3-Bromophenyl)imidazolidin-2-one in Organic Synthesis
Specific Scientific Field
Summary of the Application
1-(3-Bromophenyl)imidazolidin-2-one is a chemical compound used in organic synthesis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
Results or Outcomes
The outcomes would also depend on the specific synthesis, but the use of 1-(3-Bromophenyl)imidazolidin-2-one could potentially enable the synthesis of a wide variety of complex structures .
Use of Imidazolidin-2-ones in Pharmaceutical Industry
Specific Scientific Field
Summary of the Application
Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . Substituted imidazolidine-2-thiones and imidazole-2-thiones display remarkable biological activities .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
Results or Outcomes
Imidazole-2-thione has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties . Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
Use of Imidazolidin-2-ones in Asymmetric Catalysis
Specific Scientific Field
Catalysis and Organic Synthesis .
Summary of the Application
Imidazolidine-2-thiones are used as a chiral auxiliary and ligand for asymmetric catalysis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
Results or Outcomes
The use of imidazolidine-2-thiones as a chiral auxiliary and ligand for asymmetric catalysis could potentially enable the synthesis of a wide variety of complex structures .
Use of Imidazolidin-2-ones in Carbon Dioxide Capture
Specific Scientific Field
Summary of the Application
The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter . This suggests a potential application of imidazolidin-2-ones in carbon dioxide capture and storage .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
Results or Outcomes
The outcomes would also depend on the specific synthesis, but the use of imidazolidin-2-ones could potentially enable the capture and storage of carbon dioxide .
Use of Imidazolidin-2-ones in the Synthesis of Complex Structures
Specific Scientific Field
Summary of the Application
Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
Results or Outcomes
The use of imidazolidin-2-ones could potentially enable the synthesis of a wide variety of complex structures .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
The synthesis of imidazolidin-2-ones and their analogues has been a subject of continuous research efforts due to their omnipresence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Future directions may involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles .
properties
IUPAC Name |
1-(3-bromophenyl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUYVOVMNCGEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594734 | |
Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)imidazolidin-2-one | |
CAS RN |
14088-96-1 | |
Record name | 1-(3-Bromophenyl)-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14088-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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